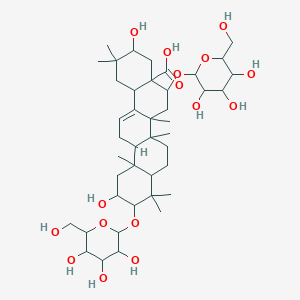
2,3-Dihydroxybutanedioic acid;2-methylpiperazine;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxybutanedioic acid;2-methylpiperazine;hydrate is a complex compound that combines the properties of 2,3-dihydroxybutanedioic acid (commonly known as tartaric acid), 2-methylpiperazine, and water molecules in a hydrated form. Tartaric acid is a naturally occurring organic acid found in various fruits, while 2-methylpiperazine is a heterocyclic organic compound used in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybutanedioic acid typically involves the oxidation of maleic acid or fumaric acid using oxidizing agents such as potassium permanganate. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained .
2-methylpiperazine can be synthesized through the reaction of piperazine with methylating agents like methyl iodide under controlled conditions . The hydrate form is achieved by crystallizing the compound in the presence of water molecules.
Industrial Production Methods
Industrial production of tartaric acid involves the extraction from natural sources such as grapes and tamarinds, followed by purification processes . 2-methylpiperazine is produced on an industrial scale through chemical synthesis involving piperazine and methylating agents.
化学反応の分析
Types of Reactions
2,3-Dihydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce oxalic acid.
Reduction: Reduction reactions can convert it into dihydroxybutanedioic acid derivatives.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions include oxalic acid, various dihydroxybutanedioic acid derivatives, and substituted tartaric acid compounds .
科学的研究の応用
2,3-Dihydroxybutanedioic acid;2-methylpiperazine;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a chiral resolving agent and in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of food additives, cosmetics, and pharmaceuticals.
作用機序
The mechanism of action of 2,3-dihydroxybutanedioic acid involves its role as a Bronsted acid, donating protons to various acceptors in chemical reactions . 2-methylpiperazine acts as a base, participating in nucleophilic substitution reactions. The combined compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Tartaric Acid: A naturally occurring form of 2,3-dihydroxybutanedioic acid.
Succinic Acid: A similar dicarboxylic acid with different functional groups.
Piperazine: The parent compound of 2-methylpiperazine.
Uniqueness
2,3-Dihydroxybutanedioic acid;2-methylpiperazine;hydrate is unique due to its combination of tartaric acid and 2-methylpiperazine, offering distinct properties and applications in various fields .
特性
分子式 |
C13H26N2O13 |
|---|---|
分子量 |
418.35 g/mol |
IUPAC名 |
2,3-dihydroxybutanedioic acid;2-methylpiperazine;hydrate |
InChI |
InChI=1S/C5H12N2.2C4H6O6.H2O/c1-5-4-6-2-3-7-5;2*5-1(3(7)8)2(6)4(9)10;/h5-7H,2-4H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10);1H2 |
InChIキー |
UDOAIPNJHWHRJU-UHFFFAOYSA-N |
正規SMILES |
CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12094418.png)




![2,4-dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12094448.png)



![6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12094473.png)
![2-[3-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B12094474.png)

